(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid
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Overview
Description
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is a chiral aziridine derivative with significant potential in various fields of scientific research. This compound is characterized by its unique three-membered aziridine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-amino ester with a suitable electrophile to form the aziridine ring. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. These processes can offer advantages in terms of environmental sustainability and cost-effectiveness. For example, carbonyl reductase from Lactobacillus fermentum has been used to catalyze the asymmetric reduction of precursors to form the desired aziridine compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines under specific conditions.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amino acids or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxaziridines, amino acids, and various substituted aziridines. These products can have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid involves its interaction with specific molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme inhibition and the modification of biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-dibromobutane: Another chiral compound with a similar stereochemistry but different functional groups.
(2S,3S)-2-amino-3-methoxybutanoic acid: A structurally related amino acid with different reactivity and applications.
Uniqueness
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is unique due to its aziridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various fields of research and industrial applications .
Properties
IUPAC Name |
(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-10-5(9)3-2(6-3)4(7)8/h2-3,6H,1H3,(H,7,8)/t2-,3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBREPRICMCPNX-HRFVKAFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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